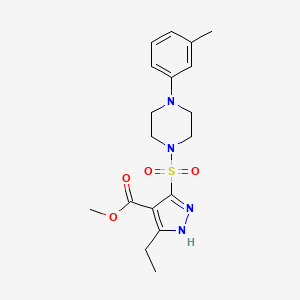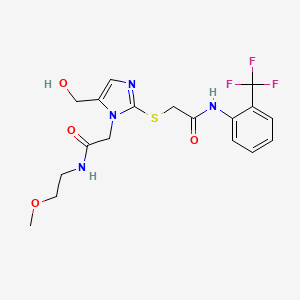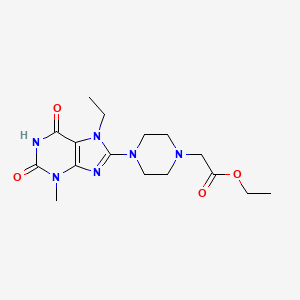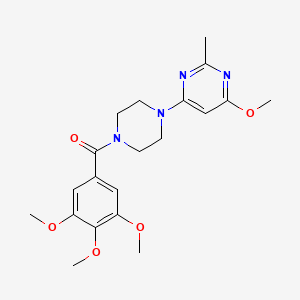![molecular formula C8H9F3N2 B2599415 [2-Methyl-5-(trifluoromethyl)phenyl]hydrazine CAS No. 1388060-78-3](/img/structure/B2599415.png)
[2-Methyl-5-(trifluoromethyl)phenyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[2-Methyl-5-(trifluoromethyl)phenyl]hydrazine” is a chemical compound with the CAS Number: 1388060-78-3 . It has a molecular weight of 190.17 and is typically in powder form .
Molecular Structure Analysis
The molecular formula of “[2-Methyl-5-(trifluoromethyl)phenyl]hydrazine” is C8H9F3N2. The InChI code is InChI=1S/C8H9F3N2/c1-5-2-3-6(8(9,10)11)4-7(5)13-12/h2-4,13H,12H2,1H3.
Physical And Chemical Properties Analysis
“[2-Methyl-5-(trifluoromethyl)phenyl]hydrazine” is a powder and is stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
Anticonvulsant Activity
Research has identified the synthesis and anticonvulsant activity of 2-aryl-5-hydrazino-1,3,4-thiadiazoles, where the combination of aromatic substituents with alkyl substitution on the hydrazine moiety led to potent compounds. These compounds are highlighted for their lack of sedation, ataxia, or lethality, positioning them as a new class of anticonvulsant agents (Chapleo et al., 1986).
Cytotoxicity Evaluation
A study on the synthesis and cytotoxicity evaluation of novel thiazoles, thiadiazoles, and triazolo[4,3-a]pyrimidin-5(1H)-ones incorporating the triazole moiety has been conducted. This research demonstrated promising antitumor activity against human hepatocellular carcinoma and breast carcinoma cell lines, emphasizing the therapeutic potential of these hydrazine derivatives (Gomha, Ahmed, & Abdelhamid, 2015).
Antineoplastic Agents
N,N'-Bis(arylsulfonyl)hydrazines with the potential to function as biological methylating agents were synthesized and evaluated for their antineoplastic activity. The N-methyl-N,N'-bis(arylsulfonyl)hydrazines showing the capacity to generate an alkylating species under physiological conditions exhibited significant antineoplastic activity, underlining their potential in cancer treatment (Shyam, Cosby, & Sartorelli, 1985).
Molecular Docking and Dynamics Simulation Studies
The structural and reactivity properties of hydrazono methyl-4H-chromen-4-one derivatives were explored, highlighting their increasing stability and decreasing reactivity based on orbital energies. Molecular docking studies predicted higher antitumor activity for hydrazine derivatives compared to standard drugs, with molecular dynamics simulation validating the stable ligand-protein interactions (Mary et al., 2021).
Environmental and Biological Sensing
A ratiometric fluorescent probe for detecting hydrazine (N2H4) was designed, exhibiting low cytotoxicity, reasonable cell permeability, and suitability for fluorescence imaging in HeLa cells and zebrafish. This development addresses the need for sensitive and selective monitoring of N2H4 due to its high toxicity and widespread industrial use (Zhu et al., 2019).
Safety and Hazards
properties
IUPAC Name |
[2-methyl-5-(trifluoromethyl)phenyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-5-2-3-6(8(9,10)11)4-7(5)13-12/h2-4,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJPQVNJAZSGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1388060-78-3 |
Source


|
| Record name | [2-methyl-5-(trifluoromethyl)phenyl]hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2599333.png)


![4,4,4-Trifluoro-2-[(4-fluoroanilino)methylidene]-1-(2-thienyl)butane-1,3-dione](/img/structure/B2599339.png)
![2-[Chloro(difluoro)methyl]-5-(chloromethyl)-1,3,4-thiadiazole](/img/structure/B2599341.png)
![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2599342.png)
![2-amino-7-methyl-6-(3-morpholinopropyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2599345.png)

![N-(3,4-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2599347.png)
![methyl 4-chloro-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B2599349.png)

![N-(2-methoxybenzyl)-3-(3-methyl-4-morpholin-4-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2599352.png)
![2-chloro-N-[1-(4-isopropylphenyl)-2-methylpropyl]acetamide](/img/structure/B2599353.png)